Lipophilicity Differential: Calculated XLogP3 of 5-CF3 Compound Exceeds Non-Fluorinated Analog by 1.4 Log Units
The 5-(trifluoromethyl)-substituted compound exhibits a calculated partition coefficient (XLogP3) of 2.1, which is substantially higher than the non-fluorinated 2,3-dihydrobenzofuran-3-acetic acid comparator (estimated XLogP3 ≈ 0.7 based on structural fragment contributions) [1]. This 1.4 log unit increase corresponds to approximately 25-fold greater partitioning into hydrophobic phases, translating to enhanced membrane permeability potential in cell-based assays [2]. The increased lipophilicity arises directly from the trifluoromethyl group (Hansch π ≈ 0.88) at the 5-position [3].
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 2,3-Dihydrobenzofuran-3-acetic acid (unsubstituted): estimated logP ≈ 0.7 |
| Quantified Difference | ΔlogP ≈ 1.4 (approximately 25-fold higher lipophilicity) |
| Conditions | Computational prediction (PubChem XLogP3 algorithm); no experimental logD7.4 data available |
Why This Matters
Higher lipophilicity enhances passive membrane permeability, a critical parameter for intracellular target engagement in cell-based screening assays.
- [1] PubChem. Computed Properties for 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid (CID 117201586). XLogP3: 2.1. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
- [3] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. View Source
